molecular formula C19H21N5O4S B2887537 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898607-35-7

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2887537
CAS RN: 898607-35-7
M. Wt: 415.47
InChI Key: DWZVTUYUYABGLT-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains sulfanyl (–SH) and acetamide (–NHCOCH3) functional groups, as well as methoxyphenyl (–OC6H4) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the sulfanyl group, and the acetamide group, along with the methoxyphenyl substituents .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group and the aromatic methoxyphenyl groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structures incorporating elements similar to the queried compound, such as 1,3,4-oxadiazole and triazole derivatives, have been synthesized for various purposes, including biological screening and the exploration of their potential as pharmaceutical agents. For instance, a study on the synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives showcased their potential against enzymatic targets like acetylcholinesterase, hinting at the versatility of similar structures in medicinal chemistry (Rehman et al., 2013).

Biological Screening

  • The antimicrobial and anti-inflammatory properties of triazole and oxadiazole derivatives underscore the potential utility of related compounds in developing new therapeutic agents. Research into similar compounds has revealed moderate to good activity against various microbial strains, suggesting that compounds like the one could also exhibit significant biological activities (Bektaş et al., 2007).

Chemical Modifications for Enhanced Activity

  • Chemical modifications of acetamide derivatives, including those with triazole structures, have been explored to enhance their biological activities. Such studies not only reveal the synthetic pathways to novel compounds but also their potential application in addressing specific biological targets, thereby providing a framework for future research into compounds with the queried structure (Kishimoto et al., 1984).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-26-13-6-4-12(5-7-13)18-22-23-19(24(18)20)29-11-17(25)21-15-10-14(27-2)8-9-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZVTUYUYABGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

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